molecular formula C14H11N3 B11824646 2-(1,2-Dimethylquinolin-4-ylidene)propanedinitrile CAS No. 297139-12-9

2-(1,2-Dimethylquinolin-4-ylidene)propanedinitrile

Cat. No.: B11824646
CAS No.: 297139-12-9
M. Wt: 221.26 g/mol
InChI Key: WBWKMDFHHUOQLV-UHFFFAOYSA-N
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Description

2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile typically involves the reaction of 1,2-dimethylquinoline with malononitrile under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product through a condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction and conditions used .

Scientific Research Applications

2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile and its derivatives involves interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-dimethylquinolin-4(1H)-ylidene)malononitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties

Properties

CAS No.

297139-12-9

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

2-(1,2-dimethylquinolin-4-ylidene)propanedinitrile

InChI

InChI=1S/C14H11N3/c1-10-7-13(11(8-15)9-16)12-5-3-4-6-14(12)17(10)2/h3-7H,1-2H3

InChI Key

WBWKMDFHHUOQLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C#N)C#N)C2=CC=CC=C2N1C

solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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